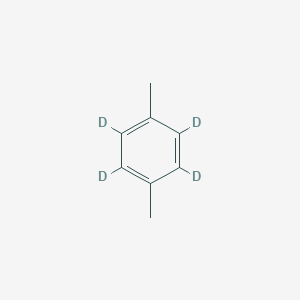

1,4-Dimethyl(~2~H_4_)benzene

Descripción general

Descripción

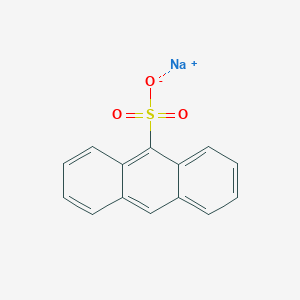

1,4-Dimethylbenzene, also known as p-xylene, is an aromatic hydrocarbon. It is one of the three isomers of dimethylbenzene known collectively as xylenes . The two methyl groups in p-xylene occupy the diametrically opposite substituent positions 1 and 4 .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethylbenzene involves the formation of three delocalised π-orbitals spanning all six carbon atoms . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .Physical And Chemical Properties Analysis

1,4-Dimethylbenzene is a colorless liquid with an aromatic odor . Its density is around 0.861 g/mL, and it is less dense than water . The melting point ranges from -47.87 °C (m-xylene) to 13.26 °C (p-xylene), and the boiling point for each isomer is around 140 °C .Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

1,4-Dimethyl(~2~H_4_)benzene is used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Fluorescent Chemisensors

Imidazole derivatives, which can be synthesized from 1,4-Dimethyl(~2~H_4_)benzene, are widely used in analytical processes because of their ability to fluoresce and glow under certain conditions . The noticeable alteration in fluorescence following metal binding is a crucial characteristic that makes imidazole derivatives more desirable as a chelator .

Bioorthogonal Tools

Cycloaddition reactions involving tetrazines, such as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, have proven to be powerful bioorthogonal tools for various applications . By varying the substituents on tetrazines, cycloaddition rate variations of over 200 fold have been achieved with the same dienophile .

Selective Labeling

These substituted tetrazines can be very useful for selective labeling under different conditions . Sequential and selective labeling using tetrazine-based reactions can be achieved by tuning the reaction rate .

Synthesis of Functionalized Tetrazines

1,2,4,5-tetradeuterio-3,6-dimethylbenzene can be used in the synthesis of functionalized tetrazines . These tetrazines have been reported as ligands for metal complexes .

Designing Optoelectronic Materials

1,2,4,5-tetradeuterio-3,6-dimethylbenzene-based molecules have great potential for designing oligomers and optoelectronic materials .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.

Mode of Action

It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.

Result of Action

The specific molecular and cellular effects of 1,4-Dimethyl(~2~H_4_)benzene’s action are currently unknown due to the lack of research in this area

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl(~2~H_4_)benzene | |

CAS RN |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)